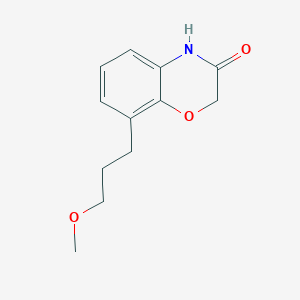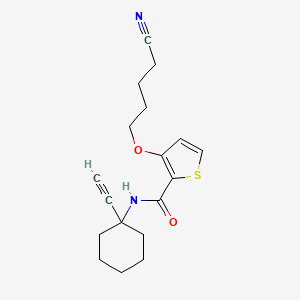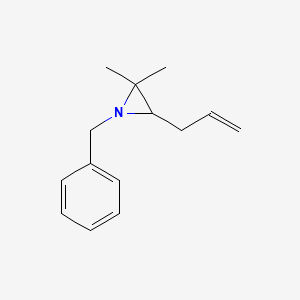![molecular formula C62H106 B14209634 1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] CAS No. 732276-65-2](/img/structure/B14209634.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is a complex organic compound characterized by its unique structure, which includes an ethyne (acetylene) linkage between two benzene rings, each substituted with long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethyne Linkage: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Alkyl Chains: The benzene rings are then substituted with decyltetradecyl groups through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be achieved with fuming sulfuric acid.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] exerts its effects is largely dependent on its structural features:
Molecular Targets: The ethyne linkage and benzene rings can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in electron transfer processes, making it useful in electronic applications. Its long alkyl chains allow for interactions with lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-(2-octyldodecyl)benzene]: Similar structure but with shorter alkyl chains.
1,1’-(Ethyne-1,2-diyl)bis[4-(2-hexadecyl)benzene]: Similar structure but with longer alkyl chains.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is unique due to its specific alkyl chain length, which provides a balance between solubility and hydrophobic interactions. This makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
732276-65-2 |
|---|---|
Molecular Formula |
C62H106 |
Molecular Weight |
851.5 g/mol |
IUPAC Name |
1-(2-decyltetradecyl)-4-[2-[4-(2-decyltetradecyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C62H106/c1-5-9-13-17-21-25-27-31-35-39-43-59(41-37-33-29-23-19-15-11-7-3)55-61-51-47-57(48-52-61)45-46-58-49-53-62(54-50-58)56-60(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-54,59-60H,5-44,55-56H2,1-4H3 |
InChI Key |
XYYUIGVJGIQWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)


![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
